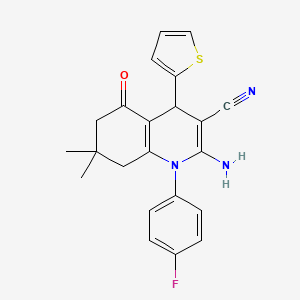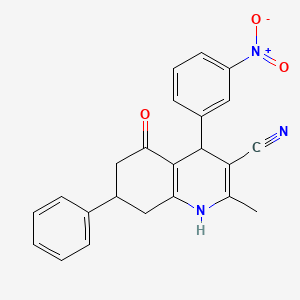![molecular formula C19H26N2O3 B11532833 N'-{(E)-[3-methoxy-4-(2-propynyloxy)phenyl]methylidene}octanohydrazide](/img/structure/B11532833.png)
N'-{(E)-[3-methoxy-4-(2-propynyloxy)phenyl]methylidene}octanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[3-methoxy-4-(2-propynyloxy)phenyl]methylidene}octanohydrazide is a synthetic organic compound characterized by its unique structural features This compound belongs to the class of hydrazones, which are known for their diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-methoxy-4-(2-propynyloxy)phenyl]methylidene}octanohydrazide typically involves the condensation reaction between 3-methoxy-4-(2-propynyloxy)benzaldehyde and octanohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-methoxy-4-(2-propynyloxy)phenyl]methylidene}octanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and propynyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with new functional groups replacing the methoxy or propynyloxy groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N’-{(E)-[3-methoxy-4-(2-propynyloxy)phenyl]methylidene}octanohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{3-Methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}methylene]isonicotinohydrazide
- (E)-N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine
Uniqueness
N’-{(E)-[3-methoxy-4-(2-propynyloxy)phenyl]methylidene}octanohydrazide is unique due to the presence of both methoxy and propynyloxy groups, which confer distinct reactivity and potential for diverse applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]octanamide |
InChI |
InChI=1S/C19H26N2O3/c1-4-6-7-8-9-10-19(22)21-20-15-16-11-12-17(24-13-5-2)18(14-16)23-3/h2,11-12,14-15H,4,6-10,13H2,1,3H3,(H,21,22)/b20-15+ |
InChI Key |
NCUHEHMHCHRRQQ-HMMYKYKNSA-N |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OCC#C)OC |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OCC#C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11532751.png)


![N-(2,4-dimethylphenyl)-2-[(2Z)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11532765.png)
![4-(decyloxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11532768.png)
![6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11532774.png)
![(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11532787.png)
![4-nitro-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B11532794.png)
![2-{[(E)-(4-iodophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11532797.png)

![2-(4-chlorophenoxy)-N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11532807.png)
![4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11532815.png)
![3,5-dimethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B11532824.png)
![1,5-dimethyl-2-phenyl-4-[(2-pyridinylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11532825.png)
